
2-Fluoro-7-methoxy-1-benzothiophene
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Overview
Description
2-Fluoro-7-methoxy-1-benzothiophene is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of benzothiophene derivatives, including 2-fluoro-7-methoxy-1-benzothiophene, as inhibitors of cyclin-dependent kinases (CDKs), specifically Clk1 and Clk4. These kinases play crucial roles in pre-mRNA splicing and are overexpressed in various cancers. The introduction of specific substituents, such as methoxy groups, has been shown to enhance selectivity and potency against these targets. For instance, compounds derived from benzothiophenes exhibited promising IC50 values against Clk1, indicating their potential as selective anticancer agents .
Antimicrobial Activity
Benzothiophene derivatives have demonstrated broad-spectrum antimicrobial activity. Research has indicated that compounds with structural similarities to this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. A study reported that certain synthesized derivatives displayed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against these pathogens, suggesting significant therapeutic potential in treating bacterial infections .
Antimalarial Activity
The compound's structural characteristics have also been explored for antimalarial applications. Research on related benzothiophene analogs has revealed their efficacy against Plasmodium falciparum, the causative agent of malaria. The substitution patterns on the benzothiophene ring have been linked to enhanced activity, with some derivatives achieving low nanomolar EC50 values against resistant malaria strains . This positions this compound as a candidate for further development in malaria therapeutics.
Synthesis of Novel Compounds
The synthetic versatility of benzothiophenes allows for the creation of diverse chemical libraries. The synthesis of this compound can be achieved through various methodologies, including domino reactions and aryne chemistry. These synthetic approaches enable the generation of a wide array of functionalized derivatives that can be screened for biological activity across different therapeutic areas .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of benzothiophene derivatives. Studies have shown that modifications at specific positions on the benzothiophene scaffold can significantly impact biological activity. For example, variations in substituent size and electronic properties at the 7-position have been correlated with enhanced potency against targeted enzymes like Clk1 and Clk4 . This knowledge is essential for guiding future drug design efforts.
Data Table: Summary of Biological Activities
Compound Name | Biological Activity | Target | IC50/MIC Values |
---|---|---|---|
This compound | Anticancer (Clk1/Clk4) | Clk1 | Low nM |
Benzothiophene Derivative A | Antimicrobial | Staphylococcus aureus | 4 µg/mL |
Benzothiophene Derivative B | Antimalarial | Plasmodium falciparum | Low nM |
Properties
Molecular Formula |
C9H7FOS |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-fluoro-7-methoxy-1-benzothiophene |
InChI |
InChI=1S/C9H7FOS/c1-11-7-4-2-3-6-5-8(10)12-9(6)7/h2-5H,1H3 |
InChI Key |
VSPDYWSZYMJNPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.